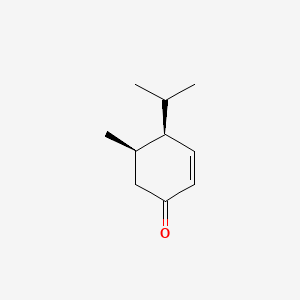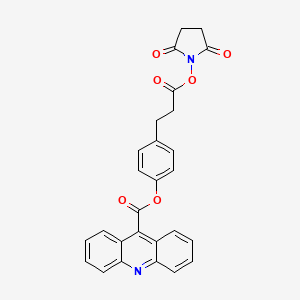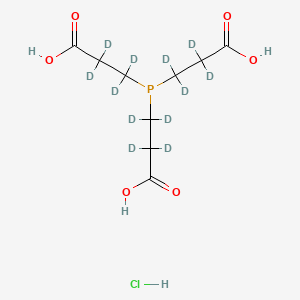
TCEP-d12 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TCEP-d12 Hydrochloride, also known as 3,3′,3′′-Phosphinidynetrispropanoic Acid-d12 or Tris (2-carboxyethyl)phosphine-d12 Hydrochloride, is a stable isotope . It is a tool for selective reduction of disulfide bridges at a low pH and a reductant for redox assays .
Molecular Structure Analysis
The molecular formula of this compound is C9H4D12ClO6P . Its molecular weight is 298.72 g/mol . The InChI string representation of its structure isInChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H/i1D2,2D2,3D2,4D2,5D2,6D2; . Chemical Reactions Analysis
TCEP is an effective reagent for the cleavage of disulfide bridges . It is stable in aqueous solutions, highly reactive, and selective towards disulfide structures . It has been used for the reduction of disulfides in mouse serum samples for fast analysis of total biothiols .Physical and Chemical Properties Analysis
This compound has a molecular weight of 298.72 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . Its rotatable bond count is 9 . The exact mass and monoisotopic mass are both 298.1126239 g/mol . The topological polar surface area is 112 Ų .科学的研究の応用
1. Neurochemical Alterations and Neurotoxicity
TCEP (Tris(2-chloroethyl)phosphate) has been studied for its neurotoxic effects on mammals. Research using rats showed that TCEP exposure leads to neurotoxicity, evident in spatial learning and memory functions decline, brain pathological changes, and alterations in amino acid and neurotransmitter metabolism (Yang et al., 2018).
2. Cytotoxicity and Neurotoxicity in Cellular Models
TCEP's cytotoxicity and neurotoxicity effects were explored in PC12 cells. The study found significant alterations in cell growth, apoptosis, morphology, and gene and protein levels of regulatory and structural proteins, suggesting potential mechanisms for TCEP's toxicity (Ta et al., 2014).
3. TCEP as a Reductant in Biochemical Systems
TCEP has been used in the reduction of disulfide bonds in biochemical systems. Its effectiveness relative to dithiothreitol (DTT) was determined, with findings suggesting that TCEP analogues could be tailored for specific biological applications (Cline et al., 2004).
4. Seasonal Variations and Cytotoxicity in Water Samples
Research on TCEP in drinking water treatment plants in China revealed seasonal variations in TCEP concentrations and cytotoxicity, indicating potential adverse health effects and necessitating further investigation (Zhang et al., 2019).
5. Use in Mass Spectrometry
The hydrochloride salt of TCEP has been evaluated for in situ reduction with mass spectrometry, showing suitability for partial reduction of organic disulfides (Fischer et al., 1993).
6. Impact on Renal Proximal Tubule Cells
A study investigated TCEP's renal effect at environmental concentration using primary cultured rabbit renal proximal tubule cells, finding significant changes in cell cycle regulatory protein expression and DNA synthesis (Ren et al., 2008).
7. Disrupting Effects on Core Receptors in Zebrafish
TCEP's endocrine-disrupting effects on aquatic vertebrates were studied using zebrafish. It demonstrated adverse effects at low concentrations by affecting key receptors and genes (Wu et al., 2017).
8. Biotransformation and Microbial Communities Adaptation
Microbial TCEP biotransformation in sediment microcosms was investigated, revealing TCEP degradation pathways and the importance of specific bacterial guilds in degrading TCEP and its metabolites (Zhou et al., 2020).
作用機序
Target of Action
TCEP-d12 Hydrochloride, also known as Tris(2-carboxyethyl)phosphine hydrochloride, primarily targets disulfide bonds in various peptides and proteins . Disulfide bonds play a crucial role in the stability and function of proteins, particularly those secreted or located outside the cell .
Mode of Action
This compound acts as a reducing agent . It interacts with its targets (disulfide bonds) by breaking them apart, resulting in the reduction of disulfide bonds to sulfhydryl groups . This reduction process is selective and complete, even for the most stable water-soluble alkyl disulfides .
Biochemical Pathways
The reduction of disulfide bonds by this compound affects the protein folding process . Disulfide bonds are crucial for the correct folding and stability of many proteins. By reducing these bonds, this compound can alter the protein’s conformation and potentially its function .
Pharmacokinetics
This compound is highly soluble in water and stable in both acidic and basic solutions . Its hydrophilic nature suggests that it would have good bioavailability when administered in aqueous solutions . .
Result of Action
The primary result of this compound action is the reduction of disulfide bonds in proteins . This can lead to changes in the protein’s structure and function, depending on the role of the disulfide bonds in the protein’s conformation .
Action Environment
This compound is stable in a wide range of pH levels and resistant to oxidation . Therefore, the buffer system and pH can significantly influence the action and efficacy of this compound .
Safety and Hazards
生化学分析
Biochemical Properties
TCEP-d12 Hydrochloride is used for selective reduction of disulfide bridges at low pH . It interacts with disulfide bridges in proteins, reducing them effectively . This interaction is selective and does not alter other functional groups commonly found in proteins . It is also used as a reductant for redox assays .
Cellular Effects
This compound has been reported to induce oxidative stress and significantly decrease the activities of antioxidant enzymes in the brain tissue of zebrafish . It also inhibits the acetylcholinesterase (AChE) activity in the brain tissue . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a reducing agent. It reduces disulfide bonds within and between proteins . This reduction is irreversible, making this compound a more powerful reducing agent compared to others .
Temporal Effects in Laboratory Settings
This compound is stable in aqueous, acidic, and basic solutions . Studies indicate that no change in concentration of TCEP occurs after 24 hour incubation at room temperature in various buffers . Even after three weeks in these buffers, less than 20% of the TCEP was oxidized .
Dosage Effects in Animal Models
High concentrations of TCEP might affect fish by altering oxidative balance and inducing marked pathological changes in the brain of zebrafish . These findings indicate that chronic exposure to TCEP may cause a neurotoxic effect in zebrafish .
Metabolic Pathways
It is known to interact with disulfide bridges in proteins, which are crucial components of many metabolic pathways .
Transport and Distribution
Given its solubility in water , it can be inferred that it may be transported and distributed within cells and tissues via aqueous channels.
Subcellular Localization
Given its role in reducing disulfide bonds within and between proteins , it can be inferred that it may be localized in areas where such proteins are present.
特性
IUPAC Name |
3-bis(2-carboxy-1,1,2,2-tetradeuterioethyl)phosphanyl-2,2,3,3-tetradeuteriopropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H/i1D2,2D2,3D2,4D2,5D2,6D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVAJRFEEOIAGW-XDVLEJMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])P(C([2H])([2H])C([2H])([2H])C(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
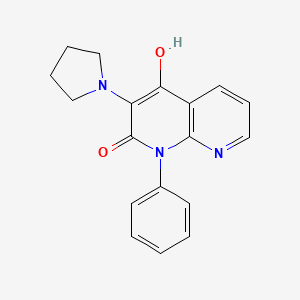



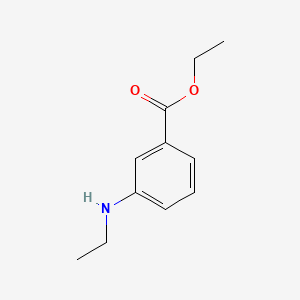
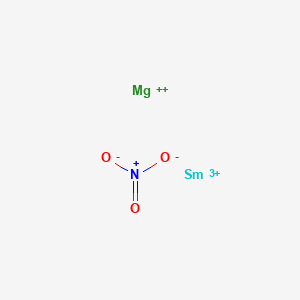
![4-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564308.png)

